N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate
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Overview
Description
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in the field of peptide synthesis as a protecting group for amino acids . This compound is known for its high purity, typically greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the formation of a stable sulfenyl-amino acid bond, which protects the amino group from unwanted reactions during peptide synthesis . The nitrophenylsulfenyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amino acid . This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt: Similar protecting group used for alanine.
N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt: Used for valine.
N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt: Used for leucine.
Uniqueness
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in protecting the amino group of L-isoleucine during peptide synthesis . Its high purity and stability make it a preferred choice for researchers working on complex peptide and protein synthesis .
Properties
CAS No. |
7675-49-2 |
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Molecular Formula |
C24H39N3O4S |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |
InChI Key |
IBYYSIWLIRUKII-RWHJDYSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CCC(C)C(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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